molecular formula C45H93N B1622806 Dibehenyl methylamine CAS No. 61372-91-6

Dibehenyl methylamine

Cat. No.: B1622806
CAS No.: 61372-91-6
M. Wt: 648.2 g/mol
InChI Key: PORMVGDBMPISFU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

This compound is systematically identified in chemical nomenclature as N-docosyl-N-methyldocosan-1-amine according to International Union of Pure and Applied Chemistry (IUPAC) conventions. This compound is registered in chemical databases with Chemical Abstracts Service Registry Number 61372-91-6. The molecular formula is C45H93N, indicating a composition of 45 carbon atoms, 93 hydrogen atoms, and 1 nitrogen atom.

The systematic name reveals important structural information: "N-docosyl" refers to one 22-carbon alkyl chain (docosyl group) attached to the nitrogen atom; "N-methyl" indicates a methyl group also bonded to the nitrogen; and "docosan-1-amine" denotes the second 22-carbon chain with the amine functionality at position 1. This nomenclature effectively communicates that the molecule contains a tertiary amine nitrogen with two identical long-chain alkyl groups (docosyl, C22H45-) and one methyl group.

Several alternative names and identifiers are used for this compound in scientific and regulatory contexts, as summarized in Table 1.

Table 1: Identifiers and Alternative Names for this compound

Identifier Type Value
CAS Registry Number 61372-91-6
European Community Number 262-740-2
Molecular Weight 648.23 g/mol
InChIKey PORMVGDBMPISFU-UHFFFAOYSA-N
Synonyms N-Methyldidocosylamine, Methyl dibehenylamine, N-Docosyl-N-methyl-1-docosanamine

The International Chemical Identifier (InChI) for this compound is particularly informative regarding structural details: InChI=1S/C45H93N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46(3)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-45H2,1-3H3. This string encodes the complete molecular connectivity and hydrogen arrangement.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the central nitrogen atom adopting a pyramidal configuration typical of tertiary amines. The nitrogen atom exhibits sp³ hybridization, with three of the hybrid orbitals forming sigma bonds to the surrounding carbon atoms and the fourth orbital containing a non-bonding lone pair of electrons. This electronic arrangement produces a trigonal pyramidal geometry around the nitrogen center.

In tertiary amines like this compound, the carbon-nitrogen-carbon bond angles typically measure approximately 108°, which is slightly compressed compared to the ideal tetrahedral angle of 109.5°. This compression results from the repulsive effect of the lone pair electrons, which occupy more space than a bonding pair. The three-dimensional structure around the nitrogen can be visualized as a pyramid with the nitrogen at the apex, the three carbon atoms (two from docosyl chains and one from the methyl group) forming the base, and the lone pair extending outward from the nitrogen.

The conformational landscape of this compound is particularly complex due to its two long docosyl chains. Each 22-carbon chain can adopt numerous rotational conformations around each carbon-carbon single bond, leading to an extraordinarily large number of possible molecular conformations. At room temperature, these chains likely exist as an ensemble of rapidly interconverting conformers. The most energetically favorable conformations generally involve extended zigzag arrangements of the carbon chains, maximizing the distance between non-bonded atoms and minimizing steric interactions.

The nitrogen center in this compound can undergo pyramidal inversion, a process in which the lone pair and the three carbon substituents exchange positions through a planar transition state. For most tertiary amines, this inversion occurs rapidly at room temperature with an energy barrier of approximately 25 kJ/mol. However, the presence of the two bulky docosyl chains in this compound likely increases this energy barrier due to steric effects, potentially slowing the rate of inversion compared to smaller tertiary amines.

Crystallographic Data and Solid-State Arrangement

While detailed single-crystal X-ray diffraction studies of this compound are not extensively documented in the accessible literature, certain characteristics of its solid-state arrangement can be reasonably inferred based on its molecular structure and the behavior of similar long-chain alkylamines.

This compound, with its two long hydrocarbon chains, likely forms layered structures in the crystalline state. This arrangement would be driven by van der Waals interactions between the hydrocarbon chains, which tend to align parallel to each other to maximize these favorable interactions. The reported density of this compound is approximately 0.832 g/cm³, which is consistent with the relatively loose packing typically observed in long-chain aliphatic compounds.

In the crystalline state, the molecular packing is likely characterized by segregation of the polar amine head groups and the non-polar hydrocarbon tails. This amphiphilic character could lead to a bilayer-type arrangement, similar to what is observed in many long-chain surfactants and lipids. The methyl group attached to the nitrogen would create local asymmetry in the head group region, potentially influencing the details of the packing arrangement.

The melting behavior of this compound would be expected to show characteristics typical of long-chain compounds, including possible polymorphic transitions between different crystal forms depending on temperature and thermal history. The boiling point has been estimated at approximately 670.9°C at standard pressure, reflecting the high molecular weight and strong intermolecular forces between the long hydrocarbon chains.

Table 2: Estimated Physical Properties of this compound in the Solid State

Property Value Reference
Density 0.832 g/cm³
Boiling Point 670.9°C at 760 mmHg
Refractive Index 1.462
Flash Point 297.7°C

Electronic Structure and Orbital Hybridization

The electronic structure of this compound is fundamentally shaped by the sp³ hybridization of the central nitrogen atom. This hybridization state involves the mixing of one s orbital and three p orbitals to create four equivalent sp³ hybrid orbitals arranged in a tetrahedral geometry. Three of these orbitals form sigma bonds with carbon atoms (one with the methyl carbon and one with each of the two docosyl chains), while the fourth orbital contains a non-bonding lone pair of electrons.

The carbon-nitrogen bonds in this compound would be expected to have a length of approximately 147 picometers, which is the typical bond length for carbon-nitrogen bonds in non-conjugated amines. This bond length is shorter than typical carbon-carbon bonds (154 picometers) but longer than carbon-oxygen bonds (143 picometers), consistent with the relative atomic sizes and electronegativity differences between these elements.

The electronic distribution within this compound is influenced by the electronegativity difference between nitrogen (3.04 on the Pauling scale) and carbon (2.55). This difference causes the shared electrons in the carbon-nitrogen bonds to be drawn slightly toward the nitrogen atom, creating a partial negative charge on the nitrogen and partial positive charges on the adjacent carbon atoms. However, the overall molecular polarity is mitigated by the symmetrical arrangement of the two long docosyl chains.

The lone pair of electrons on the nitrogen atom is responsible for the basic and nucleophilic properties characteristic of tertiary amines. However, in this compound, these properties are likely attenuated by the significant steric hindrance imposed by the two bulky docosyl chains. These chains would physically obstruct the approach of protons or electrophiles to the nitrogen center, reducing both basicity and nucleophilicity compared to less hindered tertiary amines.

The frontier molecular orbitals of this compound would include a highest occupied molecular orbital (HOMO) with significant contribution from the nitrogen lone pair, making this the primary site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would likely be distributed primarily over the carbon-nitrogen sigma bonds, though the long alkyl chains would contribute little to these frontier orbitals due to the localized nature of the amine functionality.

The bond angles around the nitrogen center are influenced by both electronic and steric factors. While the lone pair repulsion would tend to compress the carbon-nitrogen-carbon angles below the ideal tetrahedral value, the substantial steric bulk of the two docosyl chains would create repulsive interactions that could partially counteract this compression, potentially leading to bond angles that approach the tetrahedral value of 109.5°.

Properties

CAS No.

61372-91-6

Molecular Formula

C45H93N

Molecular Weight

648.2 g/mol

IUPAC Name

N-docosyl-N-methyldocosan-1-amine

InChI

InChI=1S/C45H93N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46(3)45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-45H2,1-3H3

InChI Key

PORMVGDBMPISFU-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCCCCCCC

Other CAS No.

61372-91-6

Pictograms

Corrosive; Irritant

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison
Parameter Dibehenyl Methylamine Dimethylamine Methylamine Trimethylamine
Molecular Formula C₄₅H₉₁N (CH₃)₂NH CH₃NH₂ (CH₃)₃N
Molecular Weight (g/mol) 638.2 (estimated) 45.08 31.06 59.11
Chain Length Two C22 alkyl chains Two methyl groups One methyl group Three methyl groups
Basicity (pKa) ~9–10 (estimated for tertiary amine) 10.73 10.64 9.81
Applications Surfactants, lubricants, corrosion inhibitors Pharmaceuticals, agrochemicals, water treatment Pesticides, dyes, drug synthesis Fish feed additive, gas odorant

Key Observations :

  • This compound’s long alkyl chains confer exceptional hydrophobicity, unlike the short-chain methylamine derivatives .
  • Dimethylamine and methylamine exhibit higher water solubility and volatility due to smaller molecular sizes, whereas this compound’s insolubility in water makes it ideal for non-polar formulations .

Key Observations :

  • This compound’s low volatility reduces inhalation risks compared to dimethylamine, which requires stringent workplace controls (e.g., ventilation, PPE) .
  • Methylamine and dimethylamine are associated with chronic risks (e.g., liver damage, respiratory issues), while this compound’s toxicity data remain understudied .
Metabolic Pathways and Environmental Behavior
  • This compound: Limited data exist, but its long alkyl chains likely slow microbial degradation. Analogous long-chain amines are metabolized via β-oxidation in specialized bacteria .
  • Methylamine/Dimethylamine : Rapidly assimilated by methylotrophs (e.g., Methylobacterium extorquens) via the N-methylglutamate pathway or methylamine dehydrogenase, producing formaldehyde and ATP .
    • Methylamine incorporation rates in marine environments reach 72 pmol C ml⁻¹ day⁻¹ , highlighting its role in microbial carbon cycles .
Industrial and Pharmaceutical Relevance
  • This compound : Used in niche applications (e.g., anti-static agents in plastics) due to cost and synthesis complexity .
  • Dimethylamine : Critical in synthesizing FDA-approved drugs (e.g., antihistamines, antivirals) and herbicides like glyphosate .
  • Methylamine : Precursor for ephedrine and theophylline; implicated in illicit drug synthesis (e.g., methamphetamine) .

Q & A

Q. What are the recommended methods for synthesizing Dibehenyl methylamine (CH₃(CH₂)₂₁N(CH₃)₂) with high purity?

Methodological Answer: this compound can be synthesized via hydrogenation and N-methylation of Erucamide (a C22 monounsaturated fatty acid amide). Key steps include:

  • Catalytic Hydrogenation : Use palladium or nickel catalysts under hydrogen pressure to saturate double bonds in Erucamide.
  • N-Methylation : React the hydrogenated product with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH) to introduce the methyl groups.
  • Purification : Employ column chromatography or recrystallization in non-polar solvents (e.g., hexane) to isolate high-purity product.
    Optimization : Continuous flow reactors (as seen in pyridine-derived amine syntheses) improve yield and reduce side products .

Q. How can structural characterization of this compound be performed to confirm its molecular configuration?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra resolve the long aliphatic chain (δ 0.8–1.5 ppm for CH₂/CH₃ groups) and methylamine protons (δ 2.1–2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 353.68 (C₂₃H₄₉N⁺).
  • Fourier-Transform Infrared (FTIR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and 2800–3000 cm⁻¹ (C-H stretches) validate functional groups.
    Cross-Validation : Compare spectral data with PubChem or DSSTox entries for related amines .

Q. What solvents and formulations are optimal for studying this compound in vitro?

Methodological Answer:

  • Solubility : The free base form is lipophilic, requiring organic solvents (e.g., DMSO, ethanol) for dissolution. For aqueous studies, convert to a hydrochloride salt via HCl gas bubbling in diethyl ether.
  • Formulation : Use phosphate-buffered saline (PBS) with 0.1% Tween-80 for biological assays to enhance dispersibility.
    Data Reference : Analogous dihydrochloride salts of pyridine-derived amines show >90% solubility in water .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological efficacy of this compound derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified alkyl chain lengths (e.g., C18 vs. C22) or branching.
  • Assay Design : Test derivatives against target receptors (e.g., G-protein-coupled receptors) using radioligand binding assays or cellular cAMP assays.
  • Data Analysis : Apply multivariate regression to correlate logP values, steric bulk, and IC₅₀ values.
    Case Study : Halogenated phenylmethylamines show enhanced receptor affinity due to electronic effects .

Q. What experimental approaches are suitable for resolving contradictions in reported biological activities of this compound analogs?

Methodological Answer:

  • Standardization : Ensure consistent purity (>98% by HPLC) and solvent systems across studies.
  • Dose-Response Curves : Use 8–12 concentration points to calculate accurate EC₅₀/IC₅₀ values.
  • Control Experiments : Include positive controls (e.g., known receptor agonists) and assess off-target effects via counter-screening.
    Example : Discrepancies in antimicrobial activity of chlorophenylmethylamines were resolved by standardizing MIC assays .

Q. How can computational modeling predict the thermal stability and degradation pathways of this compound under oxidative conditions?

Methodological Answer:

  • Kinetic Modeling : Develop a detailed chemical kinetic model using software like CHEMKIN. Incorporate rate constants for hydrogen abstraction by O₂ and radical recombination.
  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–500°C at 10°C/min) to identify decomposition thresholds.
  • Pathway Validation : Compare model predictions with GC-MS data from pyrolysis experiments.
    Reference : Methylamine oxidation models highlight the role of CH₃NH₂ + HO₂ → CH₂NH₂ + H₂O₂ as a rate-limiting step .

Q. What strategies enhance the reproducibility of this compound in catalytic applications (e.g., as a surfactant or ligand)?

Methodological Answer:

  • Surface Modification : Functionalize nanoparticles (e.g., Au, SiO₂) with this compound via thiol-amine coupling.
  • Catalytic Testing : Use batch reactors with in situ FTIR monitoring to track reaction progress (e.g., CO₂ hydrogenation).
  • Data Reproducibility : Report turnover frequencies (TOF) normalized to surface area or active site density.
    Case Study : Pyridinylmethylamine catalysts achieved 95% reproducibility in flow reactors after optimizing residence time .

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